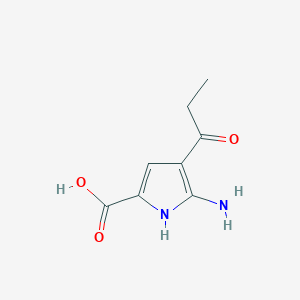
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol This compound is characterized by the presence of an amino group, a propanoyl group, and a carboxylic acid group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalytic systems and optimized reaction conditions ensures high yields and minimal by-products.
化学反応の分析
Types of Reactions
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, oxo derivatives, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
5-amino-4-hydroxyiminopyrazole: This compound shares the amino group and heterocyclic structure but differs in the presence of a hydroxyimino group.
Pyrrole-2-carboxylic acid: Similar in structure but lacks the amino and propanoyl groups.
Uniqueness
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of functional groups attached to the pyrrole ring
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
5-amino-4-propanoyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-2-6(11)4-3-5(8(12)13)10-7(4)9/h3,10H,2,9H2,1H3,(H,12,13) |
InChIキー |
KYQRNCPNGFJUTH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(NC(=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


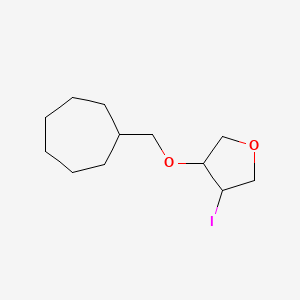
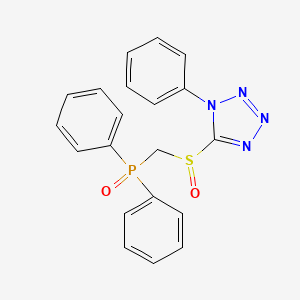
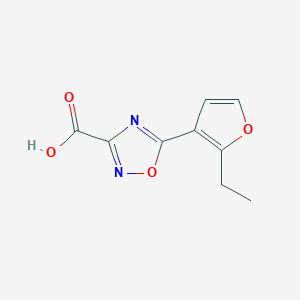
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)
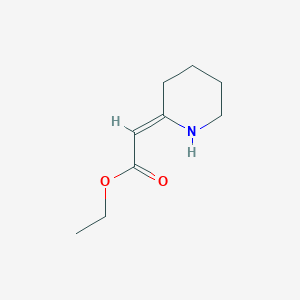
![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)
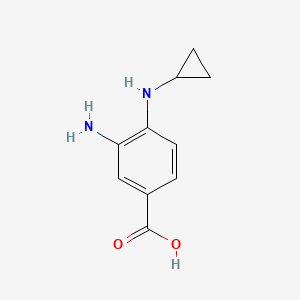

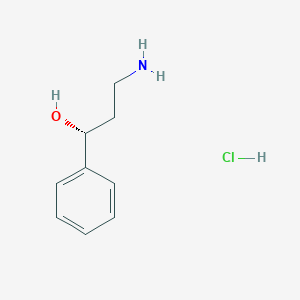
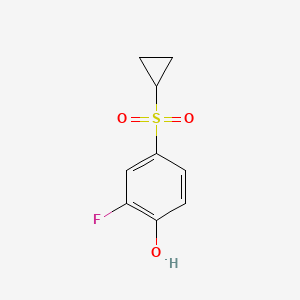
![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
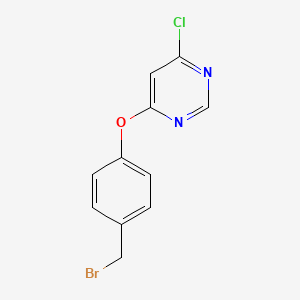

![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
